molecular formula C7H8FN3 B1348145 1-(4-Fluorophenyl)guanidine CAS No. 65783-21-3

1-(4-Fluorophenyl)guanidine

Cat. No. B1348145
CAS RN: 65783-21-3
M. Wt: 153.16 g/mol
InChI Key: STTLMODNENPLQQ-UHFFFAOYSA-N
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Description

“1-(4-Fluorophenyl)guanidine” is a chemical compound with the linear formula C15H18F2N6O3 and a molecular weight of 368.346 . It is a derivative of guanidine, a strong organic base found in the urine as a normal product of protein metabolism .


Synthesis Analysis

The synthesis of guanidines, such as “1-(4-Fluorophenyl)guanidine”, can be achieved through the guanylation of various amines with cyanamide. This process occurs in the presence of catalytic amounts of scandium (III) triflate under mild conditions in water, without using preactivated guanylation reagents .


Molecular Structure Analysis

The molecular structure of “1-(4-Fluorophenyl)guanidine” is characterized by the presence of a fluorophenyl group and a guanidine group. The exact mass of the molecule is 153.070221 Da .


Physical And Chemical Properties Analysis

“1-(4-Fluorophenyl)guanidine” has a molecular weight of 215.18 g/mol. It has 4 hydrogen bond donors and 5 hydrogen bond acceptors. The molecule has a rotatable bond count of 1 and a topological polar surface area of 122 Ų .

Future Directions

While specific future directions for “1-(4-Fluorophenyl)guanidine” are not mentioned in the literature, guanidine-containing compounds are being explored for their potential in various applications. For instance, guanidine-functionalized anion exchange polymer electrolytes are being developed for use in fuel cells .

Relevant Papers

Several papers have been published on the topic of guanidine-containing compounds. For instance, a review paper discusses the use of guanidine-containing antifungal agents against human-relevant fungal pathogens . Another paper discusses the current status of antifungal drug pipelines and recent advancements in preclinical antifungal drug development . These papers provide valuable insights into the potential applications of guanidine-containing compounds like “1-(4-Fluorophenyl)guanidine”.

properties

IUPAC Name

2-(4-fluorophenyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FN3/c8-5-1-3-6(4-2-5)11-7(9)10/h1-4H,(H4,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STTLMODNENPLQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=C(N)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40364299
Record name 1-(4-fluorophenyl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40364299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenyl)guanidine

CAS RN

65783-21-3
Record name 1-(4-fluorophenyl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40364299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Q Lu, W He, W Sun, Y Feng… - Journal of Chemical …, 2020 - journals.sagepub.com
A three-step synthesis of 2-arylamino-5-formyl-pyrimidines is developed by condensation of the bis(hexafluorophosphate) Arnold salt with N-arylguanidines. This method conveniently …
Number of citations: 2 journals.sagepub.com
JW Shaw, DH Grayson, I Rozas - European Journal of Organic …, 2014 - Wiley Online Library
A novel method for the synthesis of aryl‐substituted guanidines in good overall yields is presented; it consists of the acidic cleavage of 2‐(arylamino)‐4,6‐dimethoxypyrimidines, which …

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